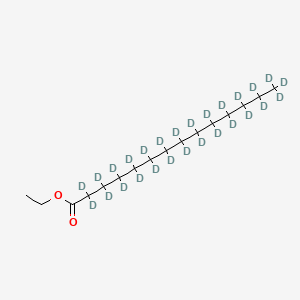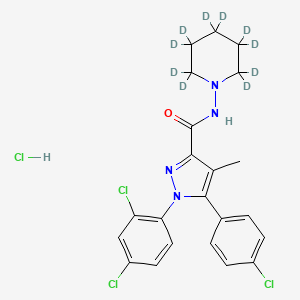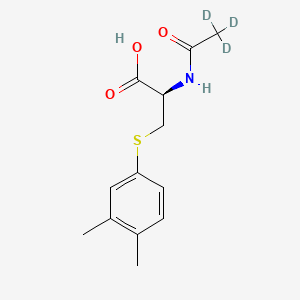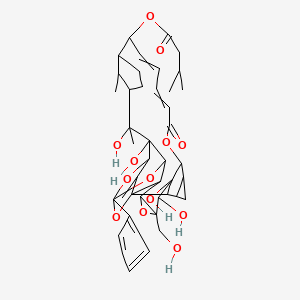
3-Hydroxy Cyclobenzaprine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy Cyclobenzaprine-d6 is a deuterated analog of 3-Hydroxy Cyclobenzaprine, which is a metabolite of Cyclobenzaprine. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies . The molecular formula of this compound is C20H15D6NO, and it has a molecular weight of 297.42 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Cyclobenzaprine-d6 involves the deuteration of 3-Hydroxy CyclobenzaprineThe exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 3-Hydroxy Cyclobenzaprine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
3-Hydroxy Cyclobenzaprine-d6 is widely used in scientific research due to its stable isotopic labeling, which makes it valuable for various applications, including:
Proteomics: Used as a biochemical tool to study protein structures and functions.
Metabolic Studies: Helps in tracing metabolic pathways and understanding metabolic processes in vivo.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Used in the analysis of environmental samples to trace chemical pollutants.
作用机制
The mechanism of action of 3-Hydroxy Cyclobenzaprine-d6 is similar to that of Cyclobenzaprine. Cyclobenzaprine acts on the central nervous system, particularly the brainstem, to reduce tonic somatic motor activity. It is a 5-HT2 receptor antagonist, which means it blocks the action of serotonin at this receptor site . This action helps in relieving muscle spasms and reducing muscle tension .
相似化合物的比较
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
3-Hydroxy Cyclobenzaprine: The non-deuterated analog, also a metabolite of Cyclobenzaprine.
Amitriptyline: A tricyclic antidepressant structurally similar to Cyclobenzaprine.
Uniqueness: 3-Hydroxy Cyclobenzaprine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications .
属性
IUPAC Name |
2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLPYBQGKLHIFK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
